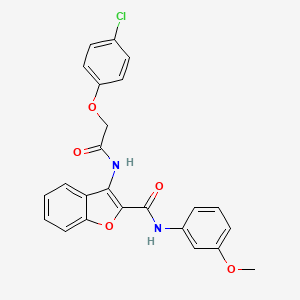

3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

描述

The compound 3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran-based derivative featuring a 4-chlorophenoxyacetamido substituent at position 3 and a 3-methoxyphenylcarboxamide group at position 2. Its synthesis typically involves coupling reactions using reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), as seen in analogous compounds . Key characterization methods include:

- NMR spectroscopy (1H and 13C) to confirm aromatic, aliphatic, and amide proton environments .

- Infrared spectroscopy (IR) to identify NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and CONH (~1665 cm⁻¹) functional groups .

- X-ray crystallography for three-dimensional structural validation .

The 4-chlorophenoxy group enhances lipophilicity and electron-withdrawing effects, while the 3-methoxyphenyl moiety may contribute to π-π stacking interactions in biological targets .

属性

IUPAC Name |

3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-18-6-4-5-16(13-18)26-24(29)23-22(19-7-2-3-8-20(19)32-23)27-21(28)14-31-17-11-9-15(25)10-12-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEBKAUMDSCJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using 4-chlorophenol and suitable acylating agents.

Acetamido Group Addition: The acetamido group can be added through amide bond formation reactions, often using acetic anhydride or acetyl chloride.

Methoxyphenyl Group Incorporation: The methoxyphenyl group can be incorporated through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the acetamido group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted benzofuran derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

相似化合物的比较

Benzofuran-Based Acetamide Derivatives

Compounds such as N-(2-(4-benzoyl/chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamides (e.g., 4a-l, 5a-l) share the benzofuran core but differ in substituents. Key distinctions include:

Phenoxy Acetamido Derivatives

Compounds like N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () and 2-(2,4-dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) () highlight the role of halogenation and linker groups:

The 2,4-dichlorophenoxy group in RN1 may enhance binding affinity but reduce metabolic stability due to increased hydrophobicity .

Bicyclic and Heterocyclic Analogs

The patent-pending compound N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutan-1-carboxamide () introduces a rigid bicyclic framework:

The bicyclo derivative’s rigidity may improve binding specificity but complicate synthesis compared to the more flexible benzofuran core .

Receptor-Targeting Acetamides

Compounds like DFL20656 and Merck compound 14 () demonstrate structural complexity in receptor-binding applications:

The imidazole and tetrahydrofuran groups in DFL20656 enable stronger hydrogen bonding and cation-π interactions, which are absent in the target compound’s methoxyphenyl group .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is comparable to indole derivatives () but less complex than bicyclo analogs ().

- Hydrogen Bonding: The 4-chlorophenoxy and methoxyphenyl groups provide moderate H-bond donor/acceptor capacity, intermediate between RN1 (weak) and indole derivatives (strong) .

- Therapeutic Potential: While anticancer and receptor-binding activities are reported for analogs (), the target compound’s biological profile remains underexplored.

生物活性

The compound 3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the benzofuran family, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its neuroprotective, antioxidant, and potential anticancer properties, backed by relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is . Its structure features a benzofuran core substituted with various functional groups that contribute to its biological activity. The presence of a chlorophenoxy group and methoxyphenyl moiety is particularly notable for enhancing its pharmacological profile.

Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit significant neuroprotective properties. A study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these, compounds with specific substitutions demonstrated considerable protection at concentrations of 100 μM. Notably, one derivative showed effects comparable to memantine, a known NMDA antagonist, suggesting that structural modifications in benzofurans can enhance neuroprotection .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Substitution | Concentration (μM) | Neuroprotective Effect |

|---|---|---|---|

| 1f | -CH3 at R2 | 100 | Comparable to memantine |

| 1j | -OH at R3 | 100 / 300 | Moderate effect |

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The aforementioned study also assessed the ability of certain derivatives to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenate. The compound with -OH substitution exhibited significant antioxidant activity, suggesting its potential role in mitigating oxidative stress-related neuronal damage .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several benzofuran derivatives for their neuroprotective and antioxidant activities. This study highlighted the importance of specific substitutions on the benzofuran core, which directly influenced their biological efficacy. Compounds with methyl or hydroxyl groups at designated positions demonstrated enhanced protective effects against neuronal damage .

常见问题

Q. What are the established synthetic routes for 3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, and how can yield optimization be achieved?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the benzofuran core via cyclization of substituted phenols.

- Step 2: Introduction of the 4-chlorophenoxyacetamido group using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert conditions (0–5°C) to minimize side reactions .

- Step 3: Amidation with 3-methoxyaniline using DCM as a solvent and 2,6-lutidine as a base .

Optimization Strategies: - Use continuous flow reactors to enhance reaction homogeneity and reduce byproducts .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) and employ column chromatography for purification .

Q. What analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy: 1H and 13C NMR in DMSO-d6 confirm substituent positions and purity (e.g., methoxy protons at ~3.8 ppm; aromatic protons between 6.5–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+ for C24H20ClN2O5: 475.09; observed: 475.12) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (CCDC-1893314 provides crystallographic data for analogous structures) .

Q. How does the compound interact with biological targets in preliminary assays?

- Target Identification: Similar benzofuran derivatives inhibit cyclooxygenase-2 (COX-2) and kinase enzymes via hydrogen bonding with acetamido and methoxy groups .

- Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization can quantify affinity (e.g., IC50 values ranging from 0.5–10 µM in COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across assays?

Key Variables:

- Substituent Effects: Compare 4-chlorophenoxy vs. 3-methylphenoxy groups on target affinity (Table 1).

- Assay Conditions: Discrepancies in IC50 values may arise from variations in pH, solvent (DMSO concentration), or cell line viability .

Q. Table 1: Comparative Bioactivity of Analogous Benzofuran Derivatives

| Substituent R1 (Phenoxy) | R2 (Amide) | IC50 (COX-2, µM) | LogP |

|---|---|---|---|

| 4-Chloro | 3-Methoxy | 0.8 | 3.2 |

| 3-Methyl | 4-Ethoxy | 5.4 | 4.1 |

| Data extrapolated from |

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

- Metabolic Stability: Use liver microsome assays to assess CYP450-mediated degradation (e.g., half-life <30 min suggests rapid clearance) .

- Formulation Adjustments: Encapsulation in liposomes or PEGylation improves bioavailability in murine models .

Q. How can computational modeling predict off-target interactions?

- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding to non-target kinases (e.g., EGFR, VEGFR2) .

- ADMET Prediction: SwissADME calculates logP (3.2), solubility (LogS = -4.5), and blood-brain barrier permeability (low) to guide toxicity studies .

Q. What strategies mitigate synthetic impurities affecting bioassay reproducibility?

- HPLC Purification: Reverse-phase C18 columns (ACN/water gradient) achieve >98% purity .

- Impurity Profiling: LC-MS/MS identifies common byproducts (e.g., dechlorinated or hydrolyzed derivatives) .

Q. How does crystallographic data inform salt/cocrystal formulation for enhanced stability?

- Polymorph Screening: Use solvent-drop grinding with coformers (e.g., succinic acid) to stabilize the amorphous phase .

- Hirshfeld Surface Analysis: Identifies dominant intermolecular interactions (e.g., C–H···O bonds) for crystal engineering .

Methodological Challenges and Solutions

Q. What are the limitations of current SAR models, and how can AI/ML improve them?

- Data Gaps: Limited high-throughput screening data for rare substituents (e.g., 3-nitrobenzamido).

- AI/ML Integration: ICReDD’s reaction path search algorithms (quantum mechanics/machine learning) predict novel derivatives with optimized logP and binding energy .

Q. How to design robust in vivo studies for pharmacokinetic profiling?

- Dosing Regimens: Intravenous (1 mg/kg) vs. oral (5 mg/kg) administration in Sprague-Dawley rats.

- Analytical Workflow: LC-MS/MS quantifies plasma concentrations (LOQ = 0.1 ng/mL) and metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。